1-(m-Iodophenyl)-2-propylamine hydrochloride
Overview
Description
3-Iodoamphetamine (hydrochloride) is a halogenated amphetamine featuring an iodine atom at the meta position of the phenyl group. It is a crystalline solid with the molecular formula C9H12IN • HCl and a molecular weight of 297.6. This compound is primarily used for forensic and research applications, and its physiological and toxicological properties are not well known .
Preparation Methods
The synthesis of 3-Iodoamphetamine (hydrochloride) typically involves the halogenation of amphetamine derivativesThe final product is then converted to the hydrochloride salt using hydrogen chloride in ether .
Chemical Reactions Analysis
3-Iodoamphetamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The iodine atom in 3-Iodoamphetamine can be substituted with other halogens or functional groups using reagents like sodium iodide or silver nitrate.
Scientific Research Applications
3-Iodoamphetamine (hydrochloride) is used in several scientific research applications, including:
Chemistry: It serves as an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Medicine: Research is conducted to understand its potential neurotoxic effects and its impact on brain serotonin levels.
Industry: It is used in the development of new forensic and toxicological methods for detecting and analyzing amphetamine derivatives
Mechanism of Action
The mechanism of action of 3-Iodoamphetamine (hydrochloride) involves its interaction with neurotransmitter systems, particularly serotonin and dopamine. It acts as a modulator of these neurotransmitters, influencing their release and reuptake. The compound’s effects on serotonin and dopamine pathways are of particular interest in the study of neuropsychiatric disorders and neurotoxicity .
Comparison with Similar Compounds
3-Iodoamphetamine (hydrochloride) can be compared with other halogenated amphetamines, such as:
2,5-Dimethoxy-4-iodoamphetamine (DOI): Unlike 3-Iodoamphetamine, DOI is primarily a psychedelic drug and not a stimulant.
Iofetamine (iodine-123): This compound is used in cerebral blood perfusion imaging with single-photon emission computed tomography (SPECT).
The uniqueness of 3-Iodoamphetamine (hydrochloride) lies in its specific halogenation pattern and its application in forensic and toxicological research, distinguishing it from other halogenated amphetamines.
Properties
IUPAC Name |
1-(3-iodophenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWHBMCQYRDUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)I)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942137 | |
Record name | 1-(3-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20110-56-9 | |
Record name | B 1287 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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